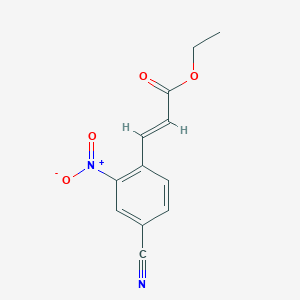

(E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate, also known as ENPC, is a synthetic organic compound composed of an ethyl group and a nitro-cyano-phenylacrylate group. It is an ester of acrylate and nitro-cyano-phenylacrylate. ENPC is used in various scientific research applications, and has a wide range of biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Synthesis of Intermediates for Aurora Kinase Inhibitors

(E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate has been utilized in the synthesis of various intermediates for potential aurora kinase inhibitors. A novel one-pot, three-component Wittig–SNAr approach successfully created a series of compounds, including ethyl (E)-3-[4-(morpholino-1-yl)-3-nitrophenyl]acrylate and its analogues. This method is notable for its high stereoselectivity, moderate to high yield, and environmental friendliness, using water as a solvent under metal-free conditions (Xu et al., 2015).

Conversion to Ethyl 2-Aminoquinoline-3-carboxylate

The compound has been used in the synthesis of ethyl 2-aminoquinoline-3-carboxylate. This process involves converting 2-cyano-3-(2-nitrophenyl)-ethyl acrylate to the target compound under specific conditions, achieving a high yield of 94.7%. The structure was confirmed through 1H NMR and GC-MS analysis, demonstrating its effectiveness in synthesizing complex molecules (Luo Yan-ping, 2011).

Development of Polymeric Sensors

This compound has been incorporated into the design of a dual pH and temperature responsive polymeric sensor. The synthesized monomer exhibited unique properties, showing sensitivity to changes in pH and temperature. Such applications are crucial in developing advanced materials for various industrial and research purposes (Eftekhari‐Sis & Ghahramani, 2015).

Synthesis of Heterocyclic Compounds

The compound is also instrumental in synthesizing heterocyclic compounds, as demonstrated in various studies. For instance, it was used in the synthesis of ethyl 2-cyano-3-[5-(phenyl-hydrazonomethyl)-1H-pyrrol-2-yl]-acrylate, characterized by experimental measurements and theoretical calculations, showing potential for applications in material science and pharmaceuticals (Rawat & Singh, 2015).

Safety and Hazards

Propiedades

IUPAC Name |

ethyl (E)-3-(4-cyano-2-nitrophenyl)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4/c1-2-18-12(15)6-5-10-4-3-9(8-13)7-11(10)14(16)17/h3-7H,2H2,1H3/b6-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMFKQJPKYJSLNX-AATRIKPKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=C(C=C(C=C1)C#N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=C(C=C(C=C1)C#N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-Dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B1282845.png)